molecular formula C16H16N4O2S2 B2886676 4-allyl-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazole-3-thiol CAS No. 400083-68-3

4-allyl-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazole-3-thiol

Cat. No. B2886676
CAS RN: 400083-68-3
M. Wt: 360.45
InChI Key: IUEULVSCJUDJBL-UHFFFAOYSA-N
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Description

4-allyl-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazole-3-thiol (ATTT) is a novel sulfur-containing organic compound that has been studied for its potential applications in medicinal chemistry and biochemistry. ATTT is a small molecule that can be easily synthesized from commercially available starting materials, making it an attractive option for further research. The compound has been studied for its potential applications in medicinal chemistry and biochemistry, as well as its biochemical and physiological effects.

Scientific Research Applications

  • Synthesis and Characterization : This compound and its derivatives have been synthesized and characterized in various studies. For example, Mobinikhaledi et al. (2010) synthesized similar compounds and characterized them using elemental analyses, IR spectroscopy, 1H NMR, and 13C NMR spectroscopy, indicating a focus on their structural and chemical properties (Mobinikhaledi et al., 2010).

  • Antimicrobial Activities : Some derivatives of this compound have shown potential antimicrobial activities. For instance, Kate et al. (2018) synthesized compounds with structures similar to this compound, which exhibited antibacterial and anti-inflammatory properties (Kate et al., 2018).

  • Corrosion Inhibition : The compound has been explored for its corrosion inhibition properties. Orhan et al. (2012) studied its efficiency in inhibiting mild steel corrosion, suggesting its potential in materials science (Orhan et al., 2012).

  • Antioxidant and Analgesic Activities : Some derivatives of this compound have been evaluated for their analgesic and antioxidant activities. For example, Karrouchi et al. (2016) synthesized Schiff bases of similar compounds and found them to exhibit significant analgesic and antioxidant properties (Karrouchi et al., 2016).

  • Oxidative Stress Protection : The compound has been studied for its protective effects against oxidative stress. Aktay et al. (2005) investigated similar compounds for their role in preventing ethanol-induced oxidative stress in mice (Aktay et al., 2005).

  • Synthesis and Biological Evaluation : Various studies have focused on synthesizing and evaluating the biological potential of this compound and its derivatives. Hotsulia et al. (2020) aimed to synthesize and establish the physical-chemical properties of certain salts and acids containing similar heterocyclic fragments, assessing their biological potential via molecular modeling (Hotsulia & Fedotov, 2020).

properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-4-7-20-14(18-19-16(20)23)11-9-24-15(17-11)10-5-6-12(21-2)13(8-10)22-3/h4-6,8-9H,1,7H2,2-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEULVSCJUDJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)C3=NNC(=S)N3CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazole-3-thiol

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